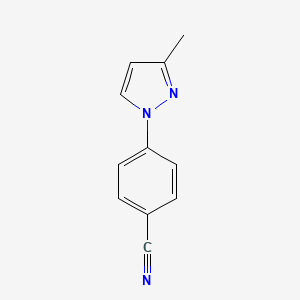

4-(3-methyl-1H-pyrazol-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylpyrazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-9-6-7-14(13-9)11-4-2-10(8-12)3-5-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHVINYLKIDGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247624-53-8 | |

| Record name | 4-(3-methyl-1H-pyrazol-1-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Modifications Targeting the Androgen Receptor Ar

The 4-(pyrazol-1-yl)phenyl scaffold is a key component in the design of nonsteroidal androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov SAR studies reveal that strong electron-withdrawing groups on the phenyl ring are often optimal for AR-targeted activity. acs.org This highlights the potential importance of the nitrile group in 4-(3-methyl-1H-pyrazol-1-yl)benzonitrile for target engagement.

In one series of pyrazoline-based AR modulators, modifications around the core structure demonstrated that the electronic properties of the phenyl ring substituent are critical. acs.org While this study focused on a pyrazoline ring, the principles regarding the phenyl portion are highly relevant. The findings suggest that the nitrile group in the parent compound is a key feature for optimization. Replacing it with other groups or altering substitution patterns on the phenyl ring would be a critical step in defining the SAR for AR antagonism.

Modifications for Antileishmanial Activity

Research into 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, which feature a sulfonamide group instead of a nitrile, has yielded significant SAR data against Leishmania parasites. mdpi.com These findings offer strong inferential data for the 4-(3-methyl-1H-pyrazol-1-yl)benzonitrile scaffold. In this series, substitutions on the pyrazole (B372694) ring were explored to determine their effect on biological activity. mdpi.com

The study evaluated a series of compounds against L. amazonensis and L. infantum, revealing that specific halogen substitutions on the pyrazole ring could modulate activity. mdpi.com For example, the introduction of chloro and bromo groups at the 4- and 5-positions of the pyrazole ring influenced the antileishmanial potency.

Below is a data table summarizing the findings for selected analogs from this series.

| Compound ID | Structural Modifications (Relative to 4-(3-methyl-1H-pyrazol-1-yl)benzenesulfonamide) | IC₅₀ vs L. amazonensis (µM) | IC₅₀ vs L. infantum (µM) |

|---|---|---|---|

| 3b | 5-chloro; 4-bromo | 70 | >200 |

| 3c | 5-chloro; 4-nitro | >200 | >200 |

| 3e | 5-chloro; 4-iodo | 72 | >200 |

| 3f | 5-chloro; 4-H | >200 | >200 |

These results indicate that while certain halogen substitutions are tolerated, they did not uniformly lead to high potency against both species, suggesting that the substitution pattern on the pyrazole ring is a sensitive determinant of antileishmanial activity. mdpi.com

Modifications Targeting Kinases

The pyrazole (B372694) scaffold is a well-known "privileged structure" for designing kinase inhibitors. nih.gov In a series of 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives designed as BCR-ABL kinase inhibitors, SAR exploration revealed key insights. Although the core is different, the 1-phenyl-pyrazole motif is conserved. One finding was that removing a trifluoromethyl group from the benzamide (B126) portion significantly decreased potency, indicating that specific substitutions on the phenyl rings are crucial for activity. researchgate.net This underscores that for 4-(3-methyl-1H-pyrazol-1-yl)benzonitrile, exploring substitutions on the benzonitrile (B105546) ring in addition to the pyrazole ring is a critical strategy for developing potent kinase inhibitors.

Computational and Theoretical Chemistry of 4 3 Methyl 1h Pyrazol 1 Yl Benzonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For a molecule like 4-(3-methyl-1H-pyrazol-1-yl)benzonitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide significant insights into its structure and reactivity. jcsp.org.pk

Geometry Optimization and Vibrational Frequency Calculations

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Following optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. mdpi.com For instance, one would expect to identify characteristic stretching frequencies for the C≡N group of the benzonitrile (B105546) ring, C-H bonds in the aromatic rings and the methyl group, and various vibrations within the pyrazole (B372694) ring. While specific data for the title compound is not available, studies on similar structures confirm the reliability of DFT methods for predicting these parameters. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Band Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wikipedia.orgnih.gov The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron and is associated with nucleophilicity. youtube.com

LUMO: Represents the ability to accept an electron and is associated with electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov Charge transfer interactions within the molecule can also be explained by this energy gap. irjweb.com For pyrazole derivatives, the HOMO is often located on the pyrazole ring, while the LUMO may be distributed across the benzonitrile portion, facilitating intramolecular charge transfer.

Table 1: Conceptual Frontier Molecular Orbital Data This table is illustrative of the type of data generated in an FMO analysis, as specific values for this compound are not available in the reviewed literature.

| Parameter | Symbol | Typical Value Range (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.0 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| Energy Band Gap | ΔE | 3.5 to 4.5 | Chemical reactivity and stability emerginginvestigators.org |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov It plots the electrostatic potential onto the electron density surface, revealing the charge distribution.

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas would be expected around the nitrogen atom of the nitrile group and the nitrogen atoms of the pyrazole ring. nih.govresearchgate.net

Blue regions: Indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms. nih.gov

Green regions: Represent neutral or zero potential.

The MEP map provides a valuable guide to the reactive behavior of the molecule in intermolecular interactions. researchgate.net

Global and Condensed Reactivity Indices

Global reactivity descriptors are calculated from HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity and stability. researchgate.netasrjetsjournal.org These indices are derived from conceptual DFT and include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to charge transfer. A hard molecule has a large HOMO-LUMO gap. emerginginvestigators.org

Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

These descriptors are invaluable for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. nih.gov

Table 2: Formulas for Global Reactivity Descriptors This table provides the standard equations used for calculation. Specific values require EHOMO and ELUMO data not available for the title compound.

| Descriptor | Symbol | Formula |

|---|---|---|

| Ionization Potential | IP | -EHOMO |

| Electron Affinity | EA | -ELUMO |

| Electronegativity | χ | (IP + EA) / 2 |

| Chemical Potential | μ | -(IP + EA) / 2 |

| Chemical Hardness | η | (IP - EA) / 2 |

| Softness | S | 1 / (2η) |

| Electrophilicity Index | ω | μ2 / (2η) |

Non-Covalent Interactions (NCI) Analysis

Non-Covalent Interactions (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule and between molecules. nih.govresearchgate.net The analysis is based on the electron density and its derivatives. The results are typically displayed as a 3D plot where different types of interactions are represented by colored surfaces:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, attractive interactions (e.g., van der Waals).

Red: Strong, repulsive interactions (e.g., steric clashes).

For this compound, an NCI analysis could reveal intramolecular interactions, such as those between the methyl group and the aromatic rings, which contribute to its conformational stability.

Molecular Dynamics (MD) Simulations for Conformational and Solvation Studies

Currently, there are no specific molecular dynamics (MD) simulation studies in the refereed literature that detail the conformational landscape and solvation characteristics of this compound. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules in different environments, this particular compound has not been the subject of such an investigation. Research on other pyrazole-containing molecules has utilized MD simulations to explore their interactions with biological targets, but these findings are not directly transferable to the conformational and solvation properties of this compound.

Advanced Intermolecular Interaction Analysis (e.g., Reduced Density Gradient (RDG) and Electron Localization Function (ELF))

An in-depth analysis of the non-covalent interactions that govern the molecular recognition and crystal packing of this compound using advanced techniques such as Reduced Density Gradient (RDG) and Electron Localization Function (ELF) has not yet been reported. These computational methods are instrumental in visualizing and quantifying weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, which are crucial for understanding the solid-state architecture and material properties. Although studies on other pyrazole derivatives have employed these methods to elucidate their intermolecular interaction patterns, specific data for this compound is absent from the current body of scientific work.

Prediction of Electronic Properties and Nonlinear Optical (NLO) Behavior

Detailed theoretical predictions of the electronic properties and nonlinear optical (NLO) behavior of this compound are not available in the published literature. Computational methods, particularly Density Functional Theory (DFT), are frequently used to calculate key electronic parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and hyperpolarizability, which are essential for predicting a molecule's reactivity, stability, and potential for NLO applications. While the NLO properties of various other pyrazole-based compounds have been investigated, a specific computational study detailing these characteristics for this compound has not been conducted or reported.

Chemical Reactivity and Derivatization Strategies for 4 3 Methyl 1h Pyrazol 1 Yl Benzonitrile

Functional Group Transformations of the Benzonitrile (B105546) Moiety

The benzonitrile group is a valuable functional handle, susceptible to various transformations that can introduce new functionalities and significantly alter the molecule's properties.

One of the most fundamental transformations of the nitrile group is its reduction to a primary amine, specifically a benzylamine (B48309) in this case. This conversion is crucial for introducing a basic center, enabling further derivatization, or for synthesizing compounds with specific biological activities. This reduction can be achieved through several methods, most notably catalytic hydrogenation and chemical reduction with hydride reagents. nih.gov

Catalytic hydrogenation is an environmentally benign and efficient method for nitrile reduction. researchgate.net Various catalyst systems, often based on noble metals like palladium, platinum, or rhodium, as well as non-noble metals like nickel and cobalt, are effective. google.comnih.gov The reaction is typically carried out under a hydrogen atmosphere, with the choice of catalyst, solvent, and pressure influencing the reaction's efficiency and selectivity. researchgate.netsemanticscholar.org

Chemical reduction offers an alternative route. Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce aryl nitriles, although they lack chemoselectivity in the presence of other reducible groups. Milder reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to effectively reduce a variety of aromatic nitriles to their corresponding benzylamines. nih.gov

Table 1: Selected Methods for the Reduction of Aromatic Nitriles

| Reagent/Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| H₂, Raney Nickel | High pressure, NH₃/EtOH | Primary Amine | Ammonia is often added to suppress the formation of secondary and tertiary amines. |

| H₂, Pd/C | RT to 100°C, various solvents | Primary Amine | A common and versatile method for catalytic hydrogenation. google.com |

| LiAlH₄ | Anhydrous ether or THF, then H₂O quench | Primary Amine | A highly reactive, non-selective reducing agent. |

| BH₃·THF | THF, reflux | Primary Amine | Borane complexes are effective reducing agents for nitriles. |

| BH₂(N(iPr)₂) / cat. LiBH₄ | THF, 25°C to reflux | Primary Amine | A milder chemical reducing system. nih.gov |

| Cobalt Nanoparticles (hcp) | H₂, Toluene, 100°C | Primary Amine | A non-noble metal catalyst showing high selectivity for the primary amine. nih.gov |

Beyond reduction, the nitrile group's carbon-nitrogen triple bond can undergo a variety of other addition and substitution reactions.

Hydrolysis: The nitrile can be hydrolyzed to either a carboxylic acid or an amide intermediate under acidic or basic conditions. chemistrysteps.com Heating the nitrile under reflux with an aqueous acid (e.g., HCl) or base (e.g., NaOH) will break the triple bond. weebly.comlibretexts.org Acid-catalyzed hydrolysis directly yields the carboxylic acid and an ammonium (B1175870) salt. masterorganicchemistry.com Base-catalyzed hydrolysis initially forms a carboxylate salt and ammonia, which requires a subsequent acidification step to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org This transformation is valuable for introducing an acidic functional group.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add across the nitrile's triple bond. krayonnz.com The reaction with a Grignard reagent, followed by acidic hydrolysis, is a classical method for synthesizing ketones. shaalaa.com For 4-(3-methyl-1H-pyrazol-1-yl)benzonitrile, reaction with a Grignard reagent like methylmagnesium bromide would yield an intermediate imine salt, which upon hydrolysis would produce 1-(4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one. nih.gov

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, converts the linear nitrile functionality into a five-membered aromatic heterocycle, a common bioisostere for a carboxylic acid group in medicinal chemistry.

Modifications and Substitutions on the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, which confers it significant stability. However, both the ring itself and its substituents can be chemically modified. pharmaguideline.com

The pyrazole ring itself is generally resistant to oxidation and reduction due to its aromatic character. pharmaguideline.com However, substituents on the ring can be modified. The 3-methyl group on the pyrazole ring is a potential site for oxidation. While direct oxidation of such a methyl group can be challenging, analogous transformations have been reported. For instance, studies have shown that a methyl group on a pyrazole ring can be oxidized to a CH₂OAc moiety (an acetoxymethyl group) under specific thermolytic conditions in acetic acid. mdpi.com Furthermore, related pyrazole-4-carbaldehydes have been oxidized to the corresponding pyrazole-4-carboxylic acids using oxidizing agents like potassium permanganate. semanticscholar.org These examples suggest that oxidation of the 3-methyl group on this compound to a carboxylic acid or alcohol is a feasible, albeit potentially challenging, transformation.

As an electron-rich aromatic system, the pyrazole ring is susceptible to electrophilic aromatic substitution. chim.it In 1-substituted pyrazoles, the C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. pharmaguideline.comresearchgate.net

Halogenation: The C4 position of the pyrazole ring can be readily halogenated using N-halosuccinimides (NXS). researchgate.net For example, reacting this compound with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the corresponding 4-bromo or 4-chloro derivatives. beilstein-archives.orgbeilstein-archives.org These halogenated pyrazoles are valuable intermediates for further functionalization via cross-coupling reactions. nih.gov

Nitration: Nitration also occurs selectively at the C4 position. rsc.org Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, would introduce a nitro group at this position. mdpi.com The resulting 4-nitro-pyrazole derivative can be a precursor for other functional groups, for instance, by reduction of the nitro group to an amine. Studies on 3-methyl-1,4-dinitro-1H-pyrazole have shown its reactivity with arylhydrazines, leading to substituted 4-nitro-1H-pyrazoles. researchgate.net

Table 2: Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagent | Position of Substitution | Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)benzonitrile |

| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile |

| Iodination | I₂, CAN (Ceric Ammonium Nitrate) | C4 | 4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)benzonitrile nih.gov |

| Nitration | HNO₃ / H₂SO₄ | C4 | 4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)benzonitrile rsc.org |

Annulation and Ring-Forming Reactions Involving the Core Structure

Annulation, or ring-forming, reactions are powerful strategies for building complex polycyclic systems from simpler precursors. The this compound core can be elaborated into fused heterocyclic systems, which are of significant interest in drug discovery.

A common strategy involves using 5-aminopyrazoles as precursors for fused systems like pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a]quinazolines. researchgate.netbeilstein-journals.org Although the title compound is not a 5-aminopyrazole, it could be converted into one. For example, nitration at the C4 position followed by introduction of a functional group at C5 and subsequent conversion to an amino group could provide a suitable precursor.

A more direct approach would involve functionalizing the existing core to create reactive sites for intramolecular cyclization. For instance, a synthetic sequence could be envisioned as follows:

Reduction of the nitrile (as per section 5.1.1) to 4-(aminomethyl)-1-(3-methyl-1H-pyrazol-1-yl)benzene.

Halogenation of the pyrazole ring at C4 (as per section 5.2.2).

Introduction of a carbonyl group adjacent to the halogen, for example, via a Vilsmeier-Haack or Friedel-Crafts type reaction at C5 (if conditions allow) or by oxidation of the 3-methyl group followed by further manipulation.

The resulting bifunctional intermediate could then undergo an intramolecular cyclization, such as a palladium-catalyzed cyclization, to form a new fused ring system, for example, a pyrazolo-fused quinoline (B57606) derivative. The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or enaminones is a well-established route to pyrazolo[1,5-a]pyrimidines, highlighting the synthetic utility of the pyrazole core in constructing fused heterocycles. nih.govmdpi.com

Analog Synthesis and Structural Modifications for Structure-Activity Relationship (SAR) Studies

The chemical scaffold of this compound serves as a crucial starting point in medicinal chemistry for the development of targeted therapeutic agents. rsc.orgnih.gov Structure-activity relationship (SAR) studies, which involve the systematic synthesis and biological evaluation of analogs, are fundamental to understanding how specific structural features of the molecule contribute to its pharmacological activity. rsc.org By modifying the pyrazole and benzonitrile rings, researchers can optimize potency, selectivity, and pharmacokinetic properties. The pyrazole nucleus, in particular, is a versatile scaffold found in numerous FDA-approved drugs, valued for its ability to improve properties like lipophilicity and solubility while facilitating strong interactions with biological targets. nih.govnih.gov The insights gained from SAR studies on analogs of this compound guide the rational design of new, more effective therapeutic candidates. researchgate.net

Synthesis Strategies for Analog Development

The synthesis of derivatives based on the 4-(pyrazol-1-yl)phenyl core is well-established, typically involving the condensation of a substituted phenylhydrazine (B124118) with a 1,3-dicarbonyl compound. For instance, the synthesis of the closely related compound, 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide, is achieved by heating 4-hydrazinobenzenesulfonamide hydrochloride with 1-phenylbutan-1,3-dione in ethanol. researchgate.net This general strategy allows for significant diversity by varying the substituents on both the hydrazine (B178648) and the dicarbonyl starting materials, enabling the exploration of a wide chemical space for SAR studies. Further modifications can be introduced post-synthesis, such as electrophilic substitution on the pyrazole or phenyl rings. researchgate.net

Structural Modifications and SAR Insights

SAR studies on compounds structurally related to this compound have provided valuable information across different therapeutic targets, including cancer and infectious diseases.

Supramolecular Chemistry and Self Assembly of Pyrazolylbenzonitrile Architectures

Principles of Molecular Recognition and Non-Covalent Interactions

Molecular recognition is the foundation upon which supramolecular chemistry is built, involving the specific binding of molecules (a host and a guest) through a variety of non-covalent interactions. These interactions, while individually weaker than covalent bonds, collectively dictate the structure and stability of the resulting supramolecular assembly. For 4-(3-methyl-1H-pyrazol-1-yl)benzonitrile, the key functionalities—the pyrazole (B372694) ring, the methyl group, the benzonitrile (B105546) moiety—all contribute to its potential for molecular recognition.

Hydrogen Bonding Networks in Solid-State Structures

In the solid state, the arrangement of this compound molecules would be significantly influenced by hydrogen bonding. The nitrile group is a known hydrogen-bond acceptor. Although this molecule lacks strong hydrogen bond donors (like O-H or N-H), weak C-H···N hydrogen bonds are expected to play a crucial role in its crystal packing. The aromatic C-H groups of both the pyrazole and benzene (B151609) rings, as well as the methyl C-H groups, can act as donors to the nitrogen atom of the nitrile group or the sp²-hybridized nitrogen atom of the pyrazole ring of a neighboring molecule.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of analogous structures provides insight. For instance, in related pyrazole-containing compounds, extensive networks of N-H···N, N-H···O, and C-H···O hydrogen bonds dictate the formation of complex sheets and chains. nih.gov In the case of this compound, one can anticipate the formation of dimers or extended chains through C-H···N interactions. The interplay of these weak hydrogen bonds would lead to a highly ordered three-dimensional network.

Below is a hypothetical data table of potential hydrogen bond interactions in the solid state of this compound, based on common bond lengths and angles observed in similar structures.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) |

| C-H (Benzene) | H | N (Nitrile) | 120-160 | 3.2-3.8 |

| C-H (Pyrazole) | H | N (Nitrile) | 120-160 | 3.2-3.8 |

| C-H (Methyl) | H | N (Nitrile) | 120-160 | 3.2-3.8 |

| C-H (Benzene) | H | N (Pyrazole) | 120-160 | 3.2-3.8 |

π-π Stacking and Aromatic Interactions in Molecular Assemblies

The planar aromatic rings of the pyrazole and benzonitrile moieties in this compound make it a prime candidate for engaging in π-π stacking interactions. These interactions are a result of overlapping p-orbitals in π-conjugated systems and are crucial in the stabilization of supramolecular architectures. nih.gov The stacking can occur in various geometries, including face-to-face, edge-to-face (T-shaped), and offset-stacked arrangements.

In molecular assemblies of this compound, offset-stacked arrangements are likely to be favored to minimize electrostatic repulsion between the electron clouds of the aromatic rings. The interaction between the electron-rich pyrazole ring and the electron-deficient benzonitrile ring (due to the electron-withdrawing nitrile group) could lead to favorable donor-acceptor π-π stacking. In analogous structures, such as 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate, π-π stacking interactions with centroid-centroid distances around 3.7 to 3.8 Å are observed, contributing to the formation of supramolecular layers. nih.gov

The following table outlines the potential π-π stacking parameters for this compound based on observations from similar aromatic compounds.

| Interacting Rings | Stacking Type | Centroid-Centroid Distance (Å) |

| Benzonitrile-Benzonitrile | Offset-Stacked | 3.5 - 4.5 |

| Pyrazole-Pyrazole | Offset-Stacked | 3.5 - 4.5 |

| Benzonitrile-Pyrazole | Donor-Acceptor Offset-Stacked | 3.4 - 4.0 |

Design and Fabrication of Supramolecular Materials and Frameworks

The principles of self-assembly and the specific non-covalent interactions of this compound can be harnessed to design and fabricate novel supramolecular materials. By modifying the substitution pattern or introducing additional functional groups, it is possible to program the molecule to form specific, predictable supramolecular architectures such as liquid crystals, gels, or porous frameworks.

For instance, the inherent ability of pyrazole derivatives to self-assemble via hydrogen bonding has been utilized to create luminescent supramolecular columnar liquid crystals. rsc.org By attaching long alkyl chains to the benzonitrile ring of this compound, it is conceivable to induce the formation of liquid crystalline phases. The combination of directional hydrogen bonds and π-π stacking interactions would drive the self-assembly into ordered columnar or layered structures.

The fabrication of these materials often involves techniques such as solution-phase self-assembly, where changes in solvent, temperature, or concentration can trigger the formation of the desired supramolecular structure. The resulting materials could have applications in areas such as organic electronics, sensing, and catalysis, driven by the unique properties arising from the collective behavior of the assembled molecules.

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. The benzonitrile moiety of this compound makes it an interesting candidate for host-guest interactions. The nitrile group can act as a binding site for guests capable of hydrogen bonding or electrostatic interactions.

Recent studies have shown that benzonitrile derivatives can be precisely recognized by supramolecular macrocycles. nih.gov For example, a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle has been shown to form key-lock complexes with various benzonitrile derivatives through non-covalent interactions. nih.gov It is plausible that this compound could act as a guest, fitting into the cavity of a suitably sized and functionalized host molecule. The binding would be driven by a combination of hydrophobic interactions between the aromatic portions of the guest and the host's cavity, and specific interactions involving the nitrile group.

Such complexation can significantly alter the physicochemical properties of the guest molecule, such as its solubility and fluorescence, which is a key aspect in the development of sensors and drug delivery systems. rsc.org

Advanced Research Applications and Future Directions

Utilization as Synthetic Intermediates for Complex Organic Molecules

The pyrazole (B372694) nucleus is a well-established pharmacophore, and its derivatives are integral to the synthesis of a wide array of biologically active compounds. The structural motif of 4-(3-methyl-1H-pyrazol-1-yl)benzonitrile makes it a valuable intermediate for the creation of more complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the benzonitrile (B105546) group offers a reactive handle for various chemical transformations, allowing for the extension of the molecular framework.

Research into pyrazole derivatives has shown their utility in the synthesis of analogues of established drugs. For instance, the pyrazole structure is central to the anti-inflammatory drug celecoxib. nih.govnih.govresearchgate.net Synthetic strategies often involve the modification of a pre-existing pyrazole core to generate libraries of new compounds with potentially enhanced or novel biological activities. The nitrile group of this compound can be hydrolyzed to a carboxylic acid, converted to an amine, or used in cycloaddition reactions, opening pathways to a diverse range of derivatives.

Table 1: Examples of Complex Organic Molecules Synthesized from Pyrazole Intermediates

| Starting Pyrazole Derivative | Synthetic Transformation | Resulting Complex Molecule | Potential Application |

| Celecoxib | Reaction with isothiocyanates and ethyl α-bromoacetate | Sulfonyliminothiazolidine-4-ones | Anti-inflammatory, Anticancer |

| 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonic Acid | Reaction with phosphorus pentachloride | 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonyl Chloride | Intermediate for sulfonamide derivatives |

| N-(2-aminophenyl)-N,3-dimethyl-1-phenyl-1H-pyrazole-5-carboxamide | Diazotization and Pschorr reaction | 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one | Benzodiazepine receptor agonist |

Development of Ligands for Coordination Chemistry

The nitrogen atoms within the pyrazole ring of this compound possess lone pairs of electrons, making them excellent candidates for coordinating with metal ions. This property has led to the exploration of pyrazole derivatives as ligands in the field of coordination chemistry. The resulting metal complexes and metal-organic frameworks (MOFs) can exhibit a range of interesting properties, including catalytic activity, magnetism, and luminescence.

While specific research on the coordination chemistry of this compound is emerging, the broader class of pyrazole-containing ligands has been extensively studied. Dipyrazolylmethanes, for example, are well-known ligands that form stable complexes with various transition metals. mdpi.com The nitrile group on the benzonitrile portion of the molecule can also participate in coordination or be further functionalized to create multidentate ligands, enhancing the stability and modulating the electronic properties of the resulting metal complexes. The development of MOFs using pyrazolate-based linkers has shown promise in applications such as gas capture and storage. researchgate.net

Research in Chemosensor Design and Molecular Sensing Applications

The ability of the pyrazole moiety to interact with specific analytes has prompted research into its use in the design of chemosensors. These sensors can detect the presence of ions or molecules through changes in their optical or electrochemical properties. The design of such sensors often involves incorporating a signaling unit, such as a fluorophore or chromophore, into the pyrazole-containing molecule.

For instance, a thiomethyl-substituted pyrazolone (B3327878) derivative has been shown to act as a colorimetric sensor for Fe³⁺, Sn²⁺, and Al³⁺ ions. mdpi.com The interaction between the metal ions and the pyrazolone leads to a noticeable color change, allowing for visual detection. Similarly, pyrazole-carboxylate derivatives have been developed as colorimetric chemosensors for the selective sensing of fluoride (B91410) and other biologically important anions. researchgate.net These examples highlight the potential of the this compound scaffold in the development of new sensing technologies. The benzonitrile group could be modified to tune the electronic properties of the sensor, potentially enhancing its sensitivity and selectivity.

Exploration in Materials Science for Advanced Scaffolds

In materials science, there is a continuous search for new building blocks to create functional materials with tailored properties. The rigid structure and potential for functionalization of this compound make it an interesting candidate for the construction of advanced scaffolds, such as polymers and porous materials.

A notable application of pyrazole-containing compounds in this area is the development of metal-organic frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, constructed from metal ions or clusters linked by organic ligands. Pyrazolate-based MOFs have been investigated for their ability to selectively capture and store gases like formaldehyde. researchgate.net The specific geometry and chemical nature of the pyrazole linker play a crucial role in determining the structure and properties of the resulting MOF. The benzonitrile functionality of this compound could be exploited to introduce additional functionalities into the MOF structure or to facilitate post-synthetic modification.

Computational Design of Novel Analogues with Targeted Electronic Properties

Computational chemistry provides powerful tools for the rational design of new molecules with specific properties. eurasianjournals.com Methods such as Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of molecules before they are synthesized in the laboratory. This approach is particularly valuable for designing novel analogues of this compound with targeted electronic properties for applications in fields like organic electronics.

For example, computational studies have been used to investigate the properties of carbazole-benzonitrile derivatives for use in Organic Light Emitting Diodes (OLEDs). unibo.it By systematically modifying the structure of the molecule and calculating the resulting electronic properties, researchers can identify candidates with optimal performance. Similar computational approaches can be applied to this compound. By introducing different substituents on the pyrazole or benzene (B151609) rings, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for determining the electronic and optical properties of the material. This in-silico design process can significantly accelerate the discovery of new functional materials.

Table 2: Computationally Predicted Electronic Properties of Pyrazole Derivatives

| Pyrazole Derivative | Computational Method | Predicted Property | Potential Application |

| 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methoxy]phthalonitrile | DFT | Hyperpolarizability | Nonlinear optics |

| Carbazole-benzonitrile derivatives | DFT | Singlet and triplet state energies | Organic Light Emitting Diodes (OLEDs) |

| Imidazolylpyrazole derivatives | DFT | Charge density and binding affinity | EGFR and FabH inhibitors |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-(3-methyl-1H-pyrazol-1-yl)benzonitrile, and how can reaction conditions be optimized for scalability?

- Answer : The compound can be synthesized via azide-triazole "click" chemistry using precursors like 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile. Key steps include:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water (1:1) with CuSO₄ and sodium ascorbate, yielding triazole-pyrazole hybrids .

- Purification : Flash chromatography on silica gel with cyclohexane/ethyl acetate gradients (0–35% ethyl acetate) achieves >85% purity .

- Scalability : Reaction time optimization (3–16 hours) increases yields from 88% to 96% .

Q. How can structural confirmation of this compound be reliably performed?

- Answer : Use multi-modal spectroscopic analysis:

- ¹H/¹³C NMR : Peaks at δ 2.42 ppm (CH₃) and 149.6 ppm (Cq) confirm pyrazole-methyl and nitrile groups .

- HRMS : Exact mass matching (e.g., [M]+ calcd 224.0805 vs. found 224.0803) validates molecular formula (C₁₁H₈N₆) .

- IR : Absorbance at 2228 cm⁻¹ (C≡N) and 2121 cm⁻¹ (N₃) confirms functional groups .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring influence bioactivity in derivatives of this compound?

- Answer : Structure-activity relationship (SAR) studies show:

- Antimicrobial activity : Triazole-linked derivatives (e.g., 4-phenyl-1,2,3-triazole) exhibit MIC values of 4.53–5.19 µM against S. aureus and A. niger .

- Anticancer potential : Modifications with piperazine or trifluoromethyl groups enhance cytotoxicity (IC₅₀ < 5 µM) in HCT116 cells .

- Methodology : Use in vitro assays (MTT for cancer, broth microdilution for microbes) and molecular docking (e.g., targeting kinase domains) .

Q. What strategies resolve contradictions in biological activity data between structurally similar analogs?

- Answer : Discrepancies arise from:

- Solubility differences : Derivatives with hydrophilic groups (e.g., sulfonyl) show improved bioavailability but reduced membrane permeability .

- Metabolic stability : Cyano groups enhance stability but may reduce binding affinity. Use metabolic profiling (LC-MS/MS) to assess degradation pathways .

- Experimental controls : Standardize cell lines (e.g., HCT116 vs. HeLa) and MIC protocols (CLSI guidelines) .

Q. How can computational modeling guide the design of this compound derivatives for targeted enzyme inhibition?

- Answer :

- Docking studies : Target enzymes like xanthine oxidase (XO) or EGFR kinase. Pyrazole-nitrogen interactions with catalytic residues (e.g., Glu802 in XO) improve binding .

- DFT calculations : Assess electronic properties (HOMO-LUMO gaps) to predict reactivity. Nitrile groups lower LUMO energy, favoring nucleophilic attack .

- MD simulations : Evaluate stability of ligand-enzyme complexes (>20 ns trajectories) to prioritize synthetic targets .

Methodological Resources

Q. What analytical techniques are critical for characterizing polymorphic forms of this compound?

- Answer :

- PXRD : Identify crystal phases using Bragg peaks (e.g., 2θ = 15–30° for triclinic systems) .

- DSC/TGA : Monitor melting points (94–95°C) and thermal decomposition profiles (>200°C) .

- SC-XRD : Resolve molecular conformation (e.g., dihedral angles between pyrazole and benzonitrile moieties) .

Q. How can regioselectivity challenges during triazole functionalization be addressed?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.